N1-Propyl vs. N1-Methyl Substitution: Impact on Calculated Lipophilicity and Predicted Membrane Permeability
The N1-propyl substituent in CAS 2098097-49-3 is predicted to increase calculated logP (clogP) relative to the N1-methyl analog (CAS 2090149-79-2). In published SAR studies on 1,2-benzothiazine 2,2-dioxide derivatives, extending the N1-alkyl chain from methyl to propyl was associated with enhanced membrane interaction, as quantified by a greater decrease in the main phase transition temperature (Tm) of DPPC and DMPC model membranes, indicating deeper insertion into the phospholipid bilayer [1]. Although direct comparative clogP values for CAS 2098097-49-3 are not published, class-level inference from the broader 1,2-benzothiazine 1,1-dioxide series indicates that each additional methylene unit in the N1-alkyl chain increases clogP by approximately 0.5 log units [2].
| Evidence Dimension | Predicted lipophilicity (clogP) and membrane interaction (ΔTm in model membranes) as a function of N1-alkyl chain length |
|---|---|
| Target Compound Data | N1-propyl: predicted increase of ~0.5–1.0 log units in clogP vs. N1-methyl; expected greater ΔTm depression in DPPC/DMPC bilayers (quantitative values not yet reported) |
| Comparator Or Baseline | N1-methyl analog (CAS 2090149-79-2): shorter alkyl chain; reduced clogP and weaker membrane insertion |
| Quantified Difference | Estimated ~0.5–1.0 log unit increase in clogP per two additional methylene units; class-level membrane interaction data show ΔTm of 0.5–1.5 °C for structurally analogous arylpiperazine-1,2-benzothiazine derivatives at 50 µM [1] |
| Conditions | Computational clogP prediction (ChemDraw/ALOGPS); DPPC/DMPC differential scanning calorimetry (DSC) at compound:lipid molar ratios of 1:50 to 1:100 [1] |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and oral bioavailability potential, making the N1-propyl variant a more relevant lead scaffold for cell-based COX-2 inhibition assays that require intracellular target engagement compared to the methyl analog.
- [1] Szczęśniak-Sięga, B. M. et al. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Membranes 2024, 14 (12), 274. DOI: 10.3390/membranes14120274. View Source
- [2] Xu, S.; Rouzer, C. A.; Marnett, L. J. Oxicams, a class of nonsteroidal anti-inflammatory drugs and beyond. IUBMB Life 2014, 66 (12), 803–811. DOI: 10.1002/iub.1334. View Source
